molecular formula C15H31NO2S B8272744 3-Dodecylmercapto-2-aminopropionic acid

3-Dodecylmercapto-2-aminopropionic acid

Cat. No.: B8272744
M. Wt: 289.5 g/mol
InChI Key: HMHHAAZRWXKITO-UHFFFAOYSA-N
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Description

3-Dodecylmercapto-2-aminopropionic acid is a sulfur-containing amino acid derivative characterized by:

  • Structure: A 12-carbon dodecyl thioether group (-S-C₁₂H₂₅) at position 3, an amino group (-NH₂) at position 2, and a carboxylic acid (-COOH) at position 1.
  • Key Properties: The long alkyl chain confers high lipophilicity, making it suitable for applications in lipid membrane interactions, surfactant chemistry, or as a biochemical intermediate. Its thioether and amino groups enable reactivity in nucleophilic or coordination reactions.

Properties

Molecular Formula

C15H31NO2S

Molecular Weight

289.5 g/mol

IUPAC Name

2-amino-3-dodecylsulfanylpropanoic acid

InChI

InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18)

InChI Key

HMHHAAZRWXKITO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiol-Containing Propionic Acid Derivatives

(a) 3-Mercapto-2-methylpropionic Acid (CAS 26473-47-2)
  • Structure : Mercapto (-SH) group at position 3, methyl group at position 2, and carboxylic acid .
  • Comparison: The absence of an amino group reduces its utility in peptide synthesis or enzyme interactions. The shorter methyl group (vs. dodecyl) results in lower lipophilicity. Used as a flavoring agent (EFSA FL No. 12.135) due to its volatile thiol .
(b) (R)-2-Amino-3-(methylmercapto)propionic Acid (CAS 1187-84-4)
  • Structure: Amino group at position 2, methylmercapto (-S-CH₃) at position 3 .
  • Comparison :
    • The methylmercapto group (vs. dodecylmercapto) limits membrane-binding capacity but enhances solubility.
    • Safety data indicate precautions for inhalation/skin contact, suggesting similar handling requirements for thiol-containing analogs .
(c) 3-(Acetylthio)-2-methylpropanoic Acid (CAS 76497-39-7)
  • Structure : Acetyl-protected thiol (-S-Ac) at position 3, methyl group at position 2 .
  • Comparison :
    • Acetylation stabilizes the thiol, reducing oxidative degradation compared to free -SH groups.
    • Molecular weight (162.21 g/mol) is significantly lower than the dodecyl analog, affecting bioavailability .

Amino Acid Derivatives with Variable Alkyl Chains

(a) 3-(N,N-Dimethylamino)propionic Acid
  • Structure: N,N-dimethylamino group at position 3 .
  • Comparison: The tertiary amino group (vs. primary -NH₂) alters basicity and coordination properties. Lacks a sulfur moiety, limiting redox or metal-binding applications .
(b) 2-Amino-3-phosphonopropionic Acid
  • Structure : Phosphonate (-PO₃H₂) at position 3 .
  • Comparison :
    • Phosphonate mimics phosphate in metabolic pathways, unlike the thioether’s role in lipid interactions.
    • Found in human tissues as a metabolite, suggesting distinct biological pathways .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-Dodecylmercapto-2-aminopropionic acid* C₁₅H₃₁NO₂S 289.48 -NH₂, -S-C₁₂H₂₅, -COOH Surfactants, membrane studies
(R)-2-Amino-3-(methylmercapto)propionic acid C₄H₉NO₂S 135.18 -NH₂, -S-CH₃, -COOH Biochemical research
3-Mercapto-2-methylpropionic acid C₄H₈O₂S 136.16 -SH, -CH₃, -COOH Flavoring agents
3-(Acetylthio)-2-methylpropanoic acid C₆H₁₀O₃S 162.21 -S-Ac, -CH₃, -COOH Stable thiol intermediates

*Theoretical values based on structural analysis.

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